

# Advanced Synthesis Guide: Small Molecule ENPP-1 Inhibitors & Intermediates

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## Compound of Interest

Compound Name: *4-Chloro-6,7-dimethoxy-2-phenylquinazoline*

CAS No.: 221697-86-5

Cat. No.: B1609592

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## Part 1: Executive Directive & Strategic Rationale The Target Landscape

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) has evolved from a metabolic regulator of bone mineralization to a high-value immuno-oncology target.<sup>[1][2]</sup> By hydrolyzing 2'3'-cGAMP—the endogenous ligand for the STING pathway—ENPP-1 acts as an innate immune checkpoint.<sup>[1][3][4]</sup>

The Chemical Challenge: Developing ENPP-1 inhibitors requires balancing two opposing forces:

- **Polarity for Catalytic Binding:** The active site contains a bimetallic zinc core requiring highly polar, often charged, chelating groups (phosphonates, sulfonates).
- **Permeability & PK:** These polar groups historically limit oral bioavailability and cell permeability, necessitating prodrug strategies or highly optimized lipophilic tails.

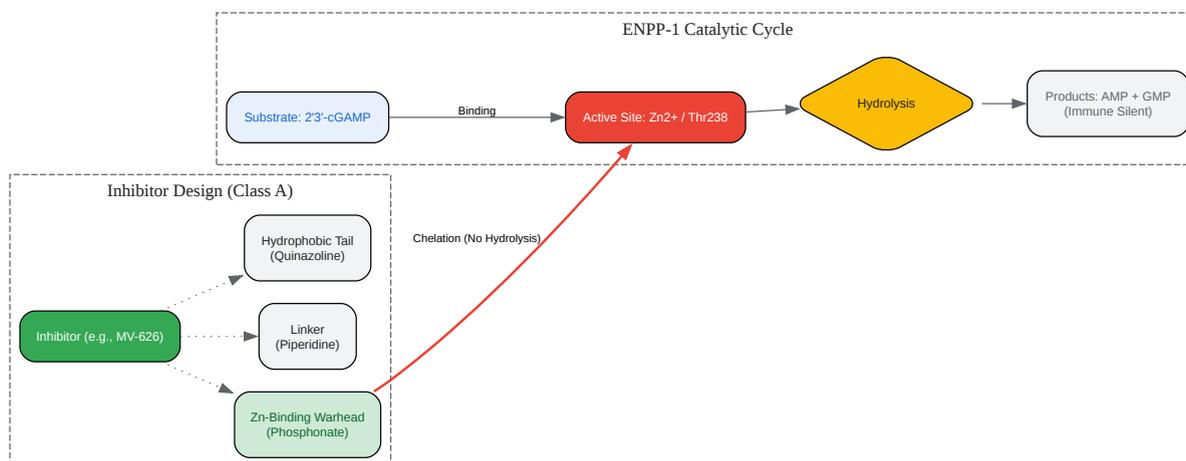
## Structural Classes

We will focus on the synthesis of the two most promising inhibitor classes:

- Class A: Non-Hydrolyzable Nucleotide Mimics (Phosphonates): Exemplified by MV-626. These utilize a phosphonate "warhead" to chelate the active site zincs without being cleaved.
- Class B: Non-Nucleotide Heterocycles (Quinazolines): Exemplified by SR-8291/SR-8314. These rely on steric occlusion and hydrophobic interactions within the nucleotide-binding pocket.

## Part 2: Strategic Retrosynthesis & Mechanism

To design a robust synthesis, one must understand the binding logic. The diagram below illustrates the hydrolysis mechanism we are interrupting and the retrosynthetic logic for a Class A inhibitor.



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Figure 1: Mechanism of ENPP-1 hydrolysis and the structural logic of Class A inhibitors blocking the Zinc active site.

## Part 3: Synthesis Module A – Phosphonate Mimics (MV-626 Series)

This class mimics the phosphate backbone of cGAMP but replaces the labile P-O bond with a stable P-C bond.

### Critical Intermediates

Intermediate ID	Chemical Name	Role	Stability
INT-A1	Diethyl (piperidin-4-yl)phosphonate	The "Warhead" Scaffold	Stable (Hygroscopic)
INT-A2	4-Chloro-6,7-dimethoxyquinazoline	The "Tail" Anchor	Moisture Sensitive
INT-A3	N-Boc-4-phosphonopiperidine	Protected Precursor	Stable

### Detailed Synthesis Protocol

Objective: Synthesis of a generic piperidine-phosphonate-quinazoline inhibitor (analogous to MV-626).

#### Step 1: Synthesis of the Phosphonate Linker (INT-A1)

Rationale: We establish the P-C bond early using Arbuzov chemistry or Pd-catalyzed coupling, then deprotect the amine for later functionalization.

- Reagents: N-Boc-4-iodopiperidine, Diethyl phosphite,  $\text{Cs}_2\text{CO}_3$ ,  $\text{Pd}(\text{OAc})_2$ , Xantphos.
- Conditions: Toluene, 110°C, 16h (Hirao Coupling).
- Procedure:

- Charge a pressure vessel with N-Boc-4-iodopiperidine (1.0 eq), diethyl phosphite (1.2 eq), and Cs<sub>2</sub>CO<sub>3</sub> (2.0 eq).
- Add Pd(OAc)<sub>2</sub> (5 mol%) and Xantphos (10 mol%) under N<sub>2</sub>.
- Heat to 110°C. Monitor by LCMS for disappearance of iodide.
- Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
- Deprotection: Treat the resulting N-Boc intermediate with 4M HCl in Dioxane (2h, RT) to yield INT-A1 as the hydrochloride salt.

## Step 2: Convergent Coupling (SNAr)

Rationale: The secondary amine of the piperidine is a potent nucleophile that can displace the chloride on the quinazoline ring.

- Reagents: INT-A1 (HCl salt), INT-A2, DIPEA (Diisopropylethylamine), iPrOH.
- Conditions: 80°C, 4h.
- Procedure:
  - Dissolve INT-A2 (1.0 eq) and INT-A1 (1.1 eq) in isopropyl alcohol.
  - Add DIPEA (3.0 eq) dropwise to scavenge HCl.
  - Reflux at 80°C. The solution will likely turn yellow/orange.
  - Validation: LCMS should show a single peak with mass [M+H] corresponding to the coupled ester.
  - Yield: Typically 75-85%.

## Step 3: Phosphonate Ester Hydrolysis (The "Warhead" Activation)

Rationale: The ethyl esters protect the phosphonate during synthesis but must be removed to reveal the active zinc-binding phosphonic acid. TMSBr is preferred over aqueous acid/base to

avoid damaging the quinazoline.

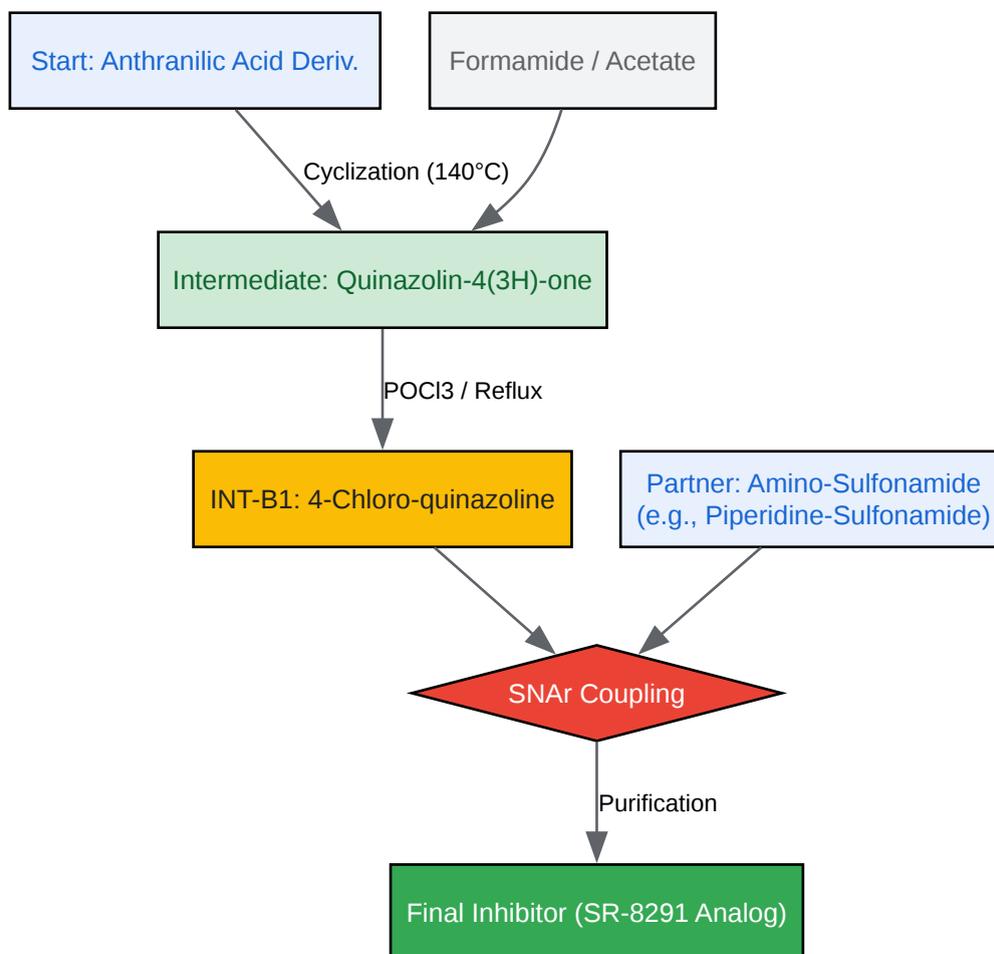
- Reagents: Bromotrimethylsilane (TMSBr), DCM (anhydrous).
- Conditions: 0°C to RT, 12h.
- Procedure:
  - Dissolve the coupled ester in anhydrous DCM under Argon.
  - Cool to 0°C. Add TMSBr (10 eq) dropwise.
  - Stir at RT overnight.
  - Quench: Cool to 0°C, add MeOH (excess) carefully to form volatile Me-TMS and the free phosphonic acid.
  - Purification: Reverse-phase HPLC (C18, H<sub>2</sub>O/MeCN with 0.1% TFA).

## Part 4: Synthesis Module B – Quinazoline Heterocycles (SR-8291 Series)

Non-nucleotide inhibitors often utilize a sulfonamide or amide linkage to position a quinazoline core.

### Synthesis Workflow Diagram

The following DOT diagram outlines the convergent synthesis for a sulfonamide-linked quinazoline inhibitor.



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Figure 2: Convergent synthesis workflow for Quinazoline-based ENPP-1 inhibitors.

## Key Protocol: The POCl<sub>3</sub> Chlorination

Rationale: Converting the stable quinazolone to the reactive chloro-quinazoline is the pivotal activation step.

- Safety Note: POCl<sub>3</sub> is highly corrosive and reacts violently with water.
- Procedure:
  - Suspend 6,7-dimethoxyquinazolin-4(3H)-one in neat POCl<sub>3</sub> (5-10 vol).
  - Add catalytic DMF (1-2 drops) to form the Vilsmeier reagent species in situ.

- Reflux (approx 105°C) for 2-4 hours until the solution is clear.
- Workup (Critical): Remove excess POCl<sub>3</sub> via rotary evaporation (use a caustic trap). Pour the residue slowly onto crushed ice/ammonia water to precipitate the INT-B1 product.

## Part 5: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. Below are the acceptance criteria for key intermediates.

Compound Class	Key NMR Signature ( <sup>1</sup> H, 400 MHz)	Key LCMS Feature	Common Impurity
Phosphonate Esters	Multiplet at δ 4.0-4.2 ppm (O-CH <sub>2</sub> -CH <sub>3</sub> ); Doublet coupling JP-H	[M+H] <sup>+</sup> matches formula	Mono-hydrolyzed ester (M-28)
Free Phosphonic Acids	Broad singlet >10 ppm (P-OH); Loss of ethyl signals	[M+H] <sup>+</sup> or [M-H] <sup>-</sup>	Residual TFA/Salt
4-Cl-Quinazolines	Singlet at δ ~8.8 ppm (H-2 proton); No broad NH	Stable in MeCN; Hydrolyzes in water	Hydrolyzed Quinazolone (M-18 mass shift)

Self-Validating Step: When synthesizing phosphonic acids, always run a <sup>31</sup>P NMR (decoupled).

- Phosphonate Ester: ~20-30 ppm.
- Free Acid: Shift changes significantly (pH dependent); usually shifts upfield relative to ester.

## Part 6: References

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